4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Overview
Description
“4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . It is a heterocyclic compound, which means it contains a ring structure that includes at least two different elements .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid was accomplished starting with the commercially available 1,2,4-triazole-3-carboxylic acid . The conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole has been explained .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques. Infrared (IR) spectra can provide information about the functional groups present in the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted based on its structure. It has a molecular weight of 235.19600, a density of 1.578 g/cm3, and a boiling point of 460.358ºC at 760 mmHg .
Scientific Research Applications
Synthesis Methods
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid and its derivatives have been synthesized using various methods. A notable method involves the thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one with 1,1'-carbonyldiimidazole (CDI) and subsequent base-promoted cycle-opening of the intermediate product. This method yields a high total yield of 90% for the desired acid (Tkachuk et al., 2020). Another approach for synthesizing benzoic acids containing a 1,2,4-oxadiazole ring involves selective oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles with air oxygen in the presence of a cobalt acetate-based catalytic system. This method offers higher yields and shorter synthesis sequences compared to known procedures (Krasouskaya et al., 2015).
Chemical Properties and Interactions
The compound has been studied for its structural properties and interactions. For example, the 1,2,4-oxadiazol-5-ones, a class of bioisosteric replacements for carboxylic acids in medicinal chemistry, have been reported to form non-covalent complexes with an imidazoline base, showing stronger binding than comparable benzoates (Reichert et al., 2001). Additionally, the synthesis of 3,5-substituted 1,2,4-oxadiazoles on solid support has been described, where benzoic acids bound to the Wang linker on a polystyrene resin are activated and allowed to react with N-hydroxyamidines (Sams & Lau, 1999).
Applications in Material Science
In material science, 1,2,4-oxadiazole derivatives have been explored for their potential in creating new mesogenic materials. For instance, two series containing a 1,2,4-oxadiazole ring as a central core were synthesized and characterized for their mesophase behaviors, which showed potential for applications in liquid crystalline displays (Ali & Tomi, 2018).
Corrosion Inhibition
1,2,4-Oxadiazole derivatives have been evaluated for their corrosion inhibition properties, particularly for mild steel in sulfuric acid. Studies using various analytical methods have demonstrated the protective layer formation by these compounds, indicating their potential as corrosion inhibitors (Ammal et al., 2018).
Pharmaceutical Research
In pharmaceutical research, derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their antibacterial and antitubercular activities. Some of these compounds have shown promising results against various bacterial strains and Mycobacterium tuberculosis (Joshi et al., 2008).
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-oxadiazole structure have been reported to exhibit a variety of biological activities, including antiviral, antibacterial, anti-inflammatory, antipyretic, antitubercular, central nervous system depressants, anticancer, diuretic, analgesic, antiemetic, and anticonvulsive properties .
Mode of Action
It is known that the 1,3,4-oxadiazole moiety is a versatile building precursor in medicinal chemistry . The compound’s interaction with its targets likely involves the formation of hydrogen bonds, as oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-oxadiazole compounds , it can be inferred that multiple pathways may be influenced.
Result of Action
Compounds with a similar 1,3,4-oxadiazole structure have been reported to exhibit a variety of biological activities .
Action Environment
It is known that the synthesis of 1,3,4-oxadiazoles often involves hard reagents such as concentrated sulfuric acid or pocl3 .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-oxadiazoles, the family to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups of the 1,2,4-oxadiazole compound .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)6-3-1-5(2-4-6)7-10-9(14)15-11-7/h1-4H,(H,12,13)(H,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHHXKBESQKXFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189365-92-2 | |
Record name | 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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